3-(16-Methylheptadecyl)oxolane-2,5-dione
Description
Contextualization within the Class of Long-Chain Alkenyl/Alkyl Succinic Anhydrides
3-(16-Methylheptadecyl)oxolane-2,5-dione is a member of the broader family of long-chain alkyl succinic anhydrides (ASAs). ASAs are characterized by a hydrophobic alkyl or alkenyl chain attached to the succinic anhydride (B1165640) ring. wikipedia.org This dual nature—a reactive hydrophilic head (the anhydride group) and a nonpolar, water-repelling tail (the long alkyl chain)—is central to their industrial applications. rsc.org
These compounds are widely utilized as sizing agents in the paper and cardboard industry to impart water resistance. wikipedia.orgnih.govencyclopedia.pub The anhydride ring is proposed to react with the hydroxyl groups of cellulose (B213188) fibers, forming covalent ester bonds, while the long hydrophobic chain orients away from the paper surface, creating a water-repellent layer. wikipedia.org The specific compound, this compound, with its C18 branched alkyl chain, fits within this functional classification.
| Property | Description |
| IUPAC Name | This compound |
| Synonyms | Isooctadecylsuccinic anhydride; 3-(16-Methylheptadecyl)dihydrofuran-2,5-dione; 2,5-Furandione, dihydro-3-isooctadecyl- |
| Molecular Formula | C₂₂H₄₀O₃ |
| Molecular Weight | 352.56 g/mol |
| Core Structure | Oxolane-2,5-dione (also known as succinic anhydride) nih.govwikipedia.org |
| Substituent | 16-Methylheptadecyl group (a branched C18 alkyl chain) |
Significance of Hydrophobic Chain Architecture in Chemical Reactivity and Interactions
The architecture of the hydrophobic chain in ASAs is a critical determinant of their chemical reactivity and physical interactions. The length and branching of the alkyl chain influence several key properties:
Hydrophobicity and Solubility: The long, nonpolar alkyl chain renders the molecule insoluble in water but soluble in nonpolar organic solvents. wikipedia.orgrsc.org The 16-methylheptadecyl group provides a significant hydrophobic character to the molecule.
Reactivity: While the anhydride ring is the primary site of chemical reaction, the steric hindrance and electronic effects of the bulky alkyl chain can modulate its reactivity. rsc.org Studies on other ASAs have shown that increasing the length of the alkyl side-chain can decrease the reactivity of the anhydride with epoxide groups, for instance. researchgate.net
Physical Properties of Resulting Materials: When incorporated into polymers or onto surfaces, the long alkyl chains influence the properties of the final material. In epoxy resins, for example, longer alkenyl side-chains on succinic anhydride hardeners lead to decreased tensile strength and a lower glass transition temperature, likely due to a decrease in cross-linking density and increased chain motion. researchgate.net The hydrophobic chains can also reduce the affinity of a modified polymer for water. mdpi.com
The interaction of these molecules is often driven by the need to minimize contact between the hydrophobic chain and polar environments. rsc.org In aqueous systems, this leads to the formation of micelles or emulsions, where the hydrophobic tails are sequestered from the water. researchgate.net
Overview of Academic Research Trajectories for Related Anhydride Derivatives
Academic and industrial research on long-chain succinic anhydride derivatives is multifaceted, exploring new applications and improving existing ones. Key research trends include:
Green Chemistry and Bio-based Alternatives: A significant research direction is the development of ASAs from renewable resources, such as vegetable oils, to create more sustainable products. marketresearchfuture.com
Enhanced Performance in Existing Applications: Research focuses on optimizing the structure of ASAs to improve their efficiency as sizing agents, dispersants, emulsifiers, and corrosion inhibitors. businessresearchinsights.com This includes studying the effect of chain length and branching on performance. researchgate.net
Polymer and Materials Science: Substituted succinic anhydrides are investigated as building blocks in organic synthesis and polymer chemistry. They are used as curing agents for epoxy resins and to modify the properties of other polymers. researchgate.netmdpi.com The goal is often to create materials with tailored thermal and mechanical properties. researchgate.net
Biomedical Applications: The ability of these amphiphilic molecules to interact with cellular membranes has led to research into their use in drug delivery systems. The anhydride group can be hydrolyzed to form a more hydrophilic carboxylic acid, a property that can be exploited in creating stimuli-responsive materials. rsc.org
The synthesis of these compounds typically involves condensation reactions between a succinic anhydride derivative and an appropriate long-chain alcohol. For instance, this compound can be synthesized from the reaction of succinic anhydride derivatives with 16-methylheptadecanol.
| Research Area | Focus | Key Findings/Goals |
| Green Chemistry | Development of bio-based ASAs from renewable sources like vegetable oils. marketresearchfuture.com | To offer environmental benefits over petroleum-based products. marketresearchfuture.com |
| Industrial Applications | Improving efficiency as lubricant additives, dispersants, and sizing agents. businessresearchinsights.com | Enhanced performance and stability in formulations. The Lubrizol® 1392 is an example of a specialized ASA for lubricants. businessresearchinsights.com |
| Polymer Science | Use as monomers and modifying agents for polymers like epoxy resins and polysaccharides. researchgate.netmdpi.com | To control properties such as flexibility, thermal stability, and hydrophobicity of the final polymer. researchgate.net |
| Biomedical Research | Investigation for use in drug delivery systems due to interactions with cellular membranes. | To potentially enhance the bioavailability of therapeutic agents. |
Properties
IUPAC Name |
3-(16-methylheptadecyl)oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O3/c1-19(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20-18-21(23)25-22(20)24/h19-20H,3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAJHWOOOMPDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961651 | |
| Record name | 3-(16-Methylheptadecyl)oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56216-11-6, 41375-88-6 | |
| Record name | Dihydro-3-(16-methylheptadecyl)-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56216-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-3-isooctadecylfuran-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041375886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(16-Methylheptadecyl)oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-3-isooctadecylfuran-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry of 3 16 Methylheptadecyl Oxolane 2,5 Dione
Approaches to the Synthesis of the 16-Methylheptadecyl Moiety
The 16-methylheptadecyl group is an iso-branched C18 alkyl chain. Its synthesis is a critical first step, often starting from smaller, readily available precursors.
One common strategy involves the use of Grignard reagents. organicchemistrytutor.comyoutube.comkhanacademy.orgchadsprep.com For instance, a Grignard reagent can be prepared from a suitable iso-alkyl halide, which is then reacted with an appropriate electrophile to extend the carbon chain. A plausible route could start from isobutyl bromide, which can be converted to its Grignard reagent and then used in a series of coupling reactions to build the desired 16-methylheptadecyl chain.
Another powerful method for creating specific long-chain fatty acids involves the homologation of lactones. nih.gov A gram-scale synthesis for iso-C18 fatty acids has been developed starting from hexadecanolide (a C16 lactone). nih.gov The lactone is reacted with methylmagnesium bromide to yield a diol, which is then selectively reduced. Subsequent oxidation of the resulting primary alcohol yields the target 16-methylheptadecanoic acid. nih.gov This acid can then be converted into a more reactive precursor, such as an alkene or an alcohol, for the subsequent functionalization step.
The biosynthesis of iso-fatty acids in organisms like bacteria also provides insight into potential synthetic strategies. nih.gov These pathways utilize primers like isobutyryl-CoA, which are elongated by fatty acid synthase enzymes. nih.gov While direct enzymatic synthesis on a lab scale may be complex, these natural processes inspire biomimetic synthetic routes.
A summary of potential precursor synthesis approaches is provided in the table below.
Table 1: Synthetic Approaches for the 16-Methylheptadecyl Moiety
| Method | Key Reagents/Starting Materials | Intermediate Products | Primary Reference |
|---|---|---|---|
| Grignard Synthesis | Iso-alkyl halides, Epoxides, Carbonyl compounds | Long-chain branched alcohols | organicchemistrytutor.comchadsprep.com |
| Lactone Homologation | Hexadecanolide, Methylmagnesium bromide, Triethylsilane | 16-Methylheptadecan-1-ol | nih.gov |
| Biomimetic Approaches | Isobutyryl-CoA derivatives, Malonyl-CoA | Iso-fatty acid esters | nih.govnih.gov |
Maleic Anhydride (B1165640) Functionalization Strategies for Long-Chain Alkyl Substitution
The core reaction for producing ASAs is the "ene" reaction, which involves an alkene (the "ene") reacting with an electron-deficient species (the "enophile"), in this case, maleic anhydride. wikipedia.orgcore.ac.ukresearchgate.net This reaction creates a C-C bond and transfers an allylic hydrogen. core.ac.uk
For the synthesis of 3-(16-methylheptadecyl)oxolane-2,5-dione, the precursor would be an alkene, such as 16-methylheptadec-1-ene. This alkene is reacted with maleic anhydride at high temperatures, typically above 200°C, to form an alkenylsuccinic anhydride. wikipedia.org This intermediate contains a double bond in the alkyl chain. To arrive at the saturated final product, a subsequent hydrogenation step is required to reduce the C=C double bond of the alkenyl group.
An alternative, though less common, approach for creating alkyl succinic anhydrides involves the radical addition of an alkane to maleic anhydride. google.com This method uses a peroxide free-radical initiator to facilitate the reaction between a saturated hydrocarbon and maleic anhydride, directly yielding the saturated product and avoiding the need for a separate hydrogenation step. google.com
The reaction conditions for the ene reaction are critical. The process is often carried out without a solvent, using a molar excess of the alkene. google.com Temperatures can range from 160°C to 260°C. google.com To minimize side reactions like polymerization, inhibitors such as hydroquinone (B1673460) may be added. wikipedia.org
Reaction Pathways for Cyclization to Form the Oxolane-2,5-dione Ring
The oxolane-2,5-dione ring is the systematic name for the succinic anhydride ring. In the most common synthetic route for ASAs, the ene reaction between an alkene and maleic anhydride directly forms the substituted succinic anhydride ring. wikipedia.orgrsc.org The maleic anhydride starting material already contains the anhydride functionality, which is preserved during the reaction. chempedia.info
If the synthesis were to proceed through a dicarboxylic acid intermediate (e.g., 16-methylheptadecylsuccinic acid), a separate cyclization step would be necessary. This is typically achieved through dehydration. Heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride, removes a molecule of water to form the cyclic anhydride. pearson.com The mechanism involves one carboxylic acid group acting as a nucleophile, attacking the other (which has been activated by the dehydrating agent) in an intramolecular nucleophilic acyl substitution. pearson.com
Purification and Isolation Techniques for Academic Research Purity
Achieving high purity for a long-chain, often waxy or oily compound like this compound requires specific purification techniques.
Distillation: Due to the high boiling point and potential for thermal decomposition of long-chain compounds, vacuum distillation is often employed. simsonpharma.com This technique lowers the boiling point, allowing for separation from non-volatile impurities or excess reactants at a lower, safer temperature. simsonpharma.com
Recrystallization: This is a primary method for purifying solid organic compounds. pitt.eduucalgary.cawisc.edulibretexts.org The process involves dissolving the crude product in a minimum amount of a suitable hot solvent in which the compound is soluble at high temperatures but insoluble at low temperatures. ucalgary.ca As the solution cools slowly, the pure compound crystallizes, leaving impurities behind in the solvent. pitt.edu For waxy solids, finding an appropriate solvent system is crucial and may require experimentation with various solvents of different polarities. ucalgary.ca The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. youtube.com
Chromatography: Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. longchangchemical.commasterorganicchemistry.com For a relatively nonpolar compound like an ASA, normal-phase chromatography with a silica (B1680970) gel stationary phase and a nonpolar eluent (like a hexane/ethyl acetate (B1210297) mixture) can be effective. For analytical purposes, techniques like Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are used to assess purity and identify trace impurities. koreascience.krgoogle.com High-Performance Liquid Chromatography (HPLC) can also be adapted for the analysis of anhydrides and their corresponding diacid hydrolysis products. chromforum.orgsielc.com
Extraction: Liquid-liquid extraction can be used to remove certain types of impurities. simsonpharma.com For example, if the product contains the hydrolyzed diacid form, a basic aqueous wash could selectively extract the more polar diacid into the aqueous phase, leaving the less polar anhydride in the organic phase. researchgate.net
A summary of purification techniques is presented below.
Table 2: Purification and Isolation Techniques
| Technique | Principle | Application Notes | Primary Reference |
|---|---|---|---|
| Vacuum Distillation | Separation based on boiling point differences at reduced pressure. | Ideal for high-boiling, thermally sensitive liquids to remove non-volatile impurities. | simsonpharma.com |
| Recrystallization | Purification based on differential solubility in a solvent at varying temperatures. | Primary method for solid compounds. Requires careful solvent selection. | pitt.eduucalgary.ca |
| Column Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | Highly effective for separating compounds with different polarities. | longchangchemical.commasterorganicchemistry.com |
| Gas Chromatography (GC) | Analytical separation of volatile compounds in the gas phase. | Used for purity assessment and analysis, often requiring derivatization. | koreascience.krgoogle.com |
| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquid phases. | Useful for removing acidic or basic impurities. | researchgate.net |
Chemical Reactivity and Reaction Mechanisms of the Oxolane 2,5 Dione Moiety
Ring-Opening Reactions with Nucleophiles: Mechanistic Studies
The fundamental reaction mechanism for this compound involves nucleophilic attack on a carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the opening of the five-membered ring to yield a substituted succinic acid derivative. The specific product formed is dependent on the nature of the attacking nucleophile.
Esterification Reactions with Alcohols and Hydroxyl-Containing Polymers
The reaction of 3-(16-Methylheptadecyl)oxolane-2,5-dione with alcohols or polyols is a prominent example of its ring-opening reactivity, leading to the formation of a monoester of the corresponding dicarboxylic acid. This esterification is particularly relevant in industrial applications such as the surface modification of cellulose (B213188) or starch. wikipedia.orgresearchgate.net The anhydride (B1165640) group reacts with the hydroxyl groups present on the polymer backbone to form a covalent ester linkage. wikipedia.org This process attaches the long, hydrophobic 16-methylheptadecyl chain to the hydrophilic polymer, dramatically altering its surface properties.
The mechanism proceeds via the nucleophilic attack of a hydroxyl group from the alcohol or polymer on one of the carbonyl carbons of the anhydride ring. This forms a tetrahedral intermediate which then resolves by the cleavage of the endocyclic acyl-oxygen bond, with the alcoholic oxygen becoming the ester oxygen and the ring oxygen becoming part of a new carboxylic acid group.
In the context of modifying hydroxyl-containing polymers like starch, the reaction conditions are critical for achieving the desired degree of substitution (DS) and reaction efficiency (RE).
| Polymer | Anhydride | Reaction Conditions | Degree of Substitution (DS) | Key Findings | Reference |
|---|---|---|---|---|---|
| Cassava Starch | Octenyl Succinic Anhydride (OSA) | Dry milling in a ball mill at 60°C for 90 min | 0.0397 | High DS achieved in a short time; mechanical action caused some granule damage and reduced crystallinity. | conicet.gov.ar |
| Starch | Octadecyl Succinic Anhydride (OSA) | Microwave-assisted reaction | Not specified | Used to develop low-density polyethylene (B3416737)/starch blends by enhancing compatibility. | researchgate.net |
| Cellulose (Cotton Linters) | Alkenyl Succinic Anhydride (ASA) | N,N-dimethyl formamide (B127407) with triethylamine (B128534) catalyst | Not specified | Demonstrated ester bond formation under organic solvent conditions. | nih.gov |
| Cellulose (Fabric) | Alkenyl Succinic Anhydride (ASA) | Dipped in ASA solution (various solvents) then heat cured | Not specified | Imparted water repellency, though the primary bonding mechanism (ester vs. adsorption) is debated under aqueous papermaking conditions. | nih.gov |
Should the resulting dicarboxylic acid monoester undergo a subsequent reaction with another alcohol molecule, a diester can be formed. This second step, however, is an equilibrium-limited Fischer esterification, which typically requires an acid catalyst and conditions to remove the water byproduct to proceed efficiently. masterorganicchemistry.commasterorganicchemistry.com
Amidation Reactions with Amines
Amines, being more potent nucleophiles than alcohols, react readily with this compound. clockss.org The reaction with primary or secondary amines leads to a ring-opening amidation, yielding the corresponding succinamic acid (an amide-acid). nih.gov This reaction is generally rapid and can often be performed under mild conditions. mdpi.combeilstein-archives.org
The mechanism is analogous to esterification, involving the nucleophilic attack of the amine nitrogen on a carbonyl carbon. The resulting zwitterionic tetrahedral intermediate quickly collapses to form the stable amide bond and a carboxylate. Subsequent proton transfer yields the final succinamic acid product. Kinetic studies on the amidation of unsubstituted succinic anhydride show that the process can be autocatalytic in its initial stages, followed by a second-order reaction dominance. researchgate.net The reaction rate is significantly influenced by the solvent's properties. researchgate.netresearchgate.net
| Amine | Anhydride | Solvent | Key Kinetic Findings | Reference |
|---|---|---|---|---|
| Benzocaine | Succinic Anhydride | Various organic solvents | The reaction is initially autocatalytic, then follows second-order kinetics. Rate constants are linked to solvent polarity, basicity, and donor/acceptor properties. | researchgate.net |
| Procaine | Succinic Anhydride | Various organic solvents | Similar to benzocaine, the amidation process corresponds to a second-order reaction type after an initial autocatalytic period. | researchgate.net |
| Sulfanilamide | Succinic Anhydride | Various organic solvents | The dependence of kinetic parameters on the amine structure and medium properties was analyzed. | researchgate.net |
| 2-aminothiazole | Succinic Anhydride | Acetone, 1,4-dioxane, isopropanol | Reaction in polar organic solvents yielded succinamide. The process was found to be more efficient under mechanochemical (solid-state) conditions compared to traditional solution synthesis. | researchgate.net |
Hydrolysis Pathways and Kinetics in Aqueous Systems
In the presence of water, this compound is susceptible to hydrolysis, a reaction that cleaves the anhydride ring to form the corresponding dicarboxylic acid: 4-(16-Methylheptadecyl)butanedioic acid. This high reactivity towards water is a defining characteristic of alkyl succinic anhydrides. wikipedia.orgresearchgate.net
The hydrolysis mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons. nih.govresearchgate.net This leads to a tetrahedral intermediate that breaks down to open the ring and form the two carboxylic acid functional groups. nih.gov Computational studies on unsubstituted cyclic anhydrides have determined the activation energy barriers for this process. The reaction pathway includes the initial hydrogen bonding of a water molecule to the ring, which weakens the C-O bridging bonds prior to the final ring-opening step. nih.gov
| Cyclic Anhydride | Calculated Activation Energy (Ea) for Hydrolysis (kcal/mol) | Reference |
|---|---|---|
| Maleic Anhydride | +34.3 | nih.gov |
| 4-META | +36.9 | nih.gov |
| Tetrahydrophthalic Anhydride | +40.6 | nih.gov |
| Norbornene Anhydride | +43.1 | nih.gov |
| Itaconic Anhydride | +45.9 | nih.gov |
| Succinic Anhydride | +47.7 | nih.gov |
While succinic anhydride itself has a relatively high calculated activation barrier compared to other cyclic anhydrides, the presence of the long alkyl chain in this compound can influence its hydrolysis kinetics, primarily through solubility effects in multiphasic aqueous systems.
Influence of Steric and Electronic Effects of the 16-Methylheptadecyl Substituent on Reactivity
The 16-methylheptadecyl substituent exerts both steric and electronic effects on the reactivity of the oxolane-2,5-dione ring, although steric effects are generally more pronounced.
Steric Effects : The large, bulky iso-octadecyl group creates significant steric hindrance around its point of attachment at the C3 position of the ring. This hindrance can influence the regioselectivity of nucleophilic attack. Nucleophiles may preferentially attack the more accessible C5 carbonyl carbon, which is further away from the bulky alkyl chain. In general, the presence of large substituents can hinder the approach of a nucleophile to the carbonyl carbon, potentially slowing the reaction rate compared to unsubstituted succinic anhydride. ncert.nic.in
Electronic Effects : As an alkyl group, the 16-methylheptadecyl substituent has a weak positive inductive effect (+I). This means it acts as a mild electron-donating group, pushing electron density towards the anhydride ring. This effect slightly reduces the electrophilicity of the carbonyl carbons, making them marginally less reactive towards nucleophiles compared to unsubstituted succinic anhydride. ncert.nic.in However, this electronic effect is generally considered minor compared to the substantial steric influence of the long alkyl chain.
Catalytic Systems for Enhancing Specific Reactivity Pathways
To control and accelerate the ring-opening reactions of succinic anhydrides and their derivatives, various catalytic systems have been developed. These are particularly important in polymerization reactions where the anhydride is a monomer.
Modification of Polymeric and Biopolymeric Substrates with 3 16 Methylheptadecyl Oxolane 2,5 Dione
Covalent Grafting to Cellulose (B213188) and Cellulose Derivatives
The covalent grafting of long-chain alkyl succinic anhydrides onto cellulosic surfaces is a well-established method for altering the properties of cellulose, primarily to increase its hydrophobicity. This process is of significant industrial relevance, especially in the paper and packaging industries.
The fundamental reaction for attaching 3-(16-Methylheptadecyl)oxolane-2,5-dione to cellulose involves the esterification of the hydroxyl groups present on the anhydroglucose (B10753087) units of the cellulose backbone. The anhydride (B1165640) ring of the molecule is susceptible to nucleophilic attack by the hydroxyl groups of cellulose. This reaction leads to the opening of the anhydride ring and the formation of a covalent ester bond, which anchors the hydrophobic 16-methylheptadecyl chain to the hydrophilic cellulose surface. This process results in a cellulose ester with a pendant carboxylic acid group.
The reaction is typically catalyzed and can proceed through the formation of a more reactive intermediate. For instance, in the presence of a catalyst like pyridine (B92270), an N-acyl pyridinium (B92312) ion can be formed, which then acts as the esterifying agent. The primary hydroxyl groups on the cellulose are generally more reactive than the secondary ones; however, steric hindrance can influence the accessibility and reactivity of these sites.
The efficiency of grafting this compound onto cellulose is dependent on several key reaction parameters. While specific data for this exact compound is limited, research on analogous long-chain alkyl succinic anhydrides provides insight into the expected trends.
| Reaction Parameter | Influence on Grafting Efficiency (Degree of Substitution - DS) |
| Molar Ratio of Anhydride to Cellulose | An increase in the molar ratio of the anhydride to the anhydroglucose units of cellulose generally leads to a higher degree of substitution. |
| Reaction Temperature | Higher reaction temperatures typically increase the reaction rate and, consequently, the grafting efficiency. However, excessively high temperatures can lead to degradation of the cellulose backbone. |
| Reaction Time | Longer reaction times generally result in a higher degree of substitution, up to a certain point where the reaction may plateau. |
| Solvent System | The choice of solvent is crucial. Solvents that can effectively swell the cellulose structure and dissolve the anhydride without reacting with it are preferred. For example, dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used. |
| Catalyst | The presence of a catalyst, such as pyridine or 1-methylimidazole, can significantly enhance the rate of esterification. |
Table 1: General Influence of Reaction Conditions on the Grafting Efficiency of Long-Chain Alkyl Succinic Anhydrides onto Cellulose.
Functionalization of Natural Polysaccharides and Gums
The modification of other natural polysaccharides and gums with long-chain succinic anhydrides follows a similar principle to that of cellulose, targeting the abundant hydroxyl groups for esterification.
For instance, the modification of cashew gum with other alkenyl succinic anhydrides has been successfully carried out in dimethyl sulfoxide (DMSO) at elevated temperatures, resulting in polymers with varying degrees of substitution. usda.gov It is anticipated that Gum Kondagogu would react in a similar fashion.
The covalent attachment of the bulky and hydrophobic 16-methylheptadecyl group to a polysaccharide backbone can significantly alter its macromolecular structure and properties.
Thermal Stability: The impact on thermal stability can be complex. The introduction of the ester groups might initially lead to a slight decrease in the degradation temperature. However, the bulky hydrophobic side chains can also restrict the mobility of the polymer chains, potentially leading to changes in the thermal degradation profile.
Solubility and Hydrophobicity: A key consequence of this modification is a significant increase in the hydrophobicity of the biopolymer. This can lead to reduced water absorption and altered solubility in different solvents. The modified polymer may exhibit amphiphilic behavior, with the ability to act as an emulsifier or stabilizer in oil-in-water emulsions.
| Property | Expected Impact of Grafting with this compound |
| Crystallinity | Decrease |
| Thermal Stability | Potential for slight decrease in initial degradation temperature |
| Water Absorption | Decrease |
| Hydrophobicity | Increase |
| Amphiphilicity | Increase |
Table 2: Anticipated Impact of Grafting on the Macromolecular Properties of Biopolymers.
Interaction with Synthetic Polymers and Polymeric Blends
The use of succinic anhydride derivatives in the modification of synthetic polymers and as compatibilizers in polymer blends is an area of active research. The dual functionality of this compound, with its reactive anhydride and long alkyl chain, suggests potential for interesting interactions.
While direct studies on the interaction of this compound with synthetic polymers are scarce, research on similar molecules, particularly maleic anhydride grafted polymers, provides valuable insights. For example, maleic anhydride-grafted polyethylene (B3416737) (PE-g-MA) is a well-known compatibilizer for blends of polyethylene with more polar polymers. bohrium.comnih.govresearchgate.net The anhydride groups can react with hydroxyl or amine groups on another polymer, while the polyethylene portion remains compatible with the PE matrix.
It is plausible that this compound could be used in a similar manner. The long, non-polar 16-methylheptadecyl chain would be expected to have good compatibility with non-polar polymers like polyethylene and polypropylene. The polar anhydride head, on the other hand, could interact with or be grafted onto more polar polymers.
Mechanisms of Interfacial Adhesion and Compatibilization in Composite Systems
The primary mechanism for enhanced interfacial adhesion is the chemical reaction between the succinic anhydride group of this compound and the hydroxyl (-OH) groups present on the surface of many natural fibers and biopolymers. researchgate.netncsu.edu This includes materials like cellulose, lignocellulose, and starch. The esterification reaction involves the opening of the anhydride ring by a hydroxyl group on the substrate, which forms a covalent ester bond. wikipedia.org This process grafts the molecule onto the substrate surface, leaving a pendant carboxylic acid group. scispace.com This reaction effectively anchors the molecule to the reinforcement or dispersed phase.
The long, hydrophobic 16-methylheptadecyl chain of the molecule plays a critical role in compatibilizing the now surface-modified substrate with a non-polar or less polar polymer matrix. This long alkyl tail is structurally similar to the hydrocarbon chains of polyolefins like polyethylene and polypropylene, facilitating improved wetting and interdiffusion at the interface. This enhanced interaction is driven by van der Waals forces between the alkyl chain of the modifier and the polymer matrix. mdpi.com In immiscible polymer blends, such as those containing polylactic acid (PLA) and starch, the in-situ formation of graft copolymers at the interface during melt-blending is a key compatibilization strategy. researchgate.nettechscience.cn The succinic anhydride moiety can react with the hydroxyl groups of starch, while the alkyl chain interacts favorably with the polymer matrix, effectively creating a bridge between the two phases. mdpi.comscielo.br This reduces interfacial tension, promotes finer dispersion of the phases, and improves stress transfer between the matrix and the dispersed phase. nih.gov
The modification of substrates with molecules like this compound also enhances interfacial adhesion through improved mechanical interlocking. mdpi.comnih.gov The improved wetting of the fiber or filler surface by the polymer matrix, facilitated by the hydrophobic alkyl chains, allows the matrix material to penetrate more effectively into the porous and rough surfaces of the substrate. This creates a larger and more intricate interface, leading to stronger mechanical anchoring of the components.
Table 1: Effects of Succinic Anhydride-Based Surface Modification on Composite Properties
| Composite System | Modifier Type | Observed Effects on Properties |
|---|---|---|
| High-Density Polyethylene (HDPE) / Cellulose Nanofibers | Alkenyl Succinic Anhydride (ASA) | Tensile strength and modulus initially improved with an increasing degree of substitution. researchgate.net |
| Poly(lactic acid) (PLA) / Starch Blends | Maleic Anhydride (MA) | Improved interfacial adhesion and smaller domains of the dispersed phase. scielo.br |
| Poly(butylene succinate) (PBS) / Starch Blends | Maleic Anhydride (MA) | Increased mechanical properties due to good adhesion at the interface. techscience.cn |
| Wood-Polymer Composites | Maleic Anhydride | Increased interfacial adhesion, leading to improved load transfer and mechanical properties. |
Advanced Material Development and Functionalization Through 3 16 Methylheptadecyl Oxolane 2,5 Dione
Design of Modified Cellulosic Materials for Barrier and Antimicrobial Applications
The modification of cellulosic materials with 3-(16-Methylheptadecyl)oxolane-2,5-dione is a well-established strategy, particularly in the paper industry, to enhance their barrier properties against aqueous media. The primary mechanism involves the reaction of the anhydride (B1165640) group with the hydroxyl groups on the cellulose (B213188) fibers. nih.gov While the formation of a covalent ester bond is often proposed, some studies suggest that the predominant sizing material in paper treated with ASA is the hydrolyzed form of the compound, which adsorbs onto the cellulose surface. e3s-conferences.org
The long hydrophobic tail of the molecule orients away from the fiber surface, creating a water-repellent layer. This modification significantly reduces the penetration of water and other aqueous liquids, a critical property for packaging materials. nih.gov Research has shown that the application of long-chain alkenyl succinic anhydrides, such as octadecenyl succinic anhydride (ODSA), can decrease the water vapor permeability of bacterial cellulose films by as much as 84%. researchgate.net
Recent studies have also highlighted the potential for these modified cellulosic materials to exhibit antimicrobial properties. For instance, bacterial cellulose films modified with long-chain alkenyl succinic anhydrides have demonstrated good antimicrobial activity. researchgate.netacs.org This is a significant finding for applications in food packaging, where preventing microbial growth is crucial for extending the shelf life of products. researchgate.netmdpi.comnih.govresearchgate.net The antimicrobial effect is attributed to the altered surface chemistry of the cellulose, which can disrupt microbial cell membranes.
Fabrication of Modified Biopolymer Films for Enhanced Surface Properties
The functionalization of biopolymer films with this compound extends beyond cellulose to other materials like polylactic acid (PLA) and chitosan (B1678972). The introduction of the long alkyl chain via this modification effectively enhances the surface hydrophobicity of these films. This is a desirable characteristic for applications where moisture resistance is important. e3s-conferences.orgmdpi.com
The surface properties of these modified films can be quantified by measuring the water contact angle. A higher water contact angle indicates a more hydrophobic surface. For example, the water contact angle of a PLA film can be significantly increased through surface modification, indicating a shift towards greater hydrophobicity. mdpi.com The modification of PLA with maleic anhydride, a related compound, has also been shown to alter surface wettability and roughness. researchgate.net Similarly, functionalizing chitosan films can improve their water vapor barrier ability and mechanical strength. mdpi.com
The table below presents typical water contact angles for various biopolymer films, demonstrating the effect of surface modifications.
| Biopolymer Film | Modification | Water Contact Angle (°) |
|---|---|---|
| Polylactic Acid (PLLA) | Unmodified | 84.1 |
| Polylactic Acid (PLLA) | Surface Modified with PDLAG | 60.1 |
| Cellulose | Unmodified | ~20-30 |
| Cellulose | ASA Sized | >100 |
Development of Hydrophobized Polymer Systems and Emulsions
The hydrophobicity of this compound makes it an effective agent for creating water-repellent polymer systems. Its application, particularly in aqueous environments like in papermaking, necessitates its emulsification. nih.gov An emulsion is a dispersion of small droplets of one liquid within another immiscible liquid. In this case, an oil-in-water emulsion of the alkenyl succinic anhydride is prepared. nih.gov
The stability of these emulsions is crucial for their effective application. acs.orgresearchgate.net Various emulsifiers and stabilizers are used to prevent the coalescence of the ASA droplets and to protect the anhydride from hydrolysis before it can react with or adsorb to the polymer surface. acs.orgresearchgate.net Common stabilizers include cationic starch and other synthetic polymers. researchgate.netresearchgate.net The particle size of the emulsion droplets is another critical factor, with smaller droplets generally leading to better distribution and sizing efficiency. researchgate.netresearchgate.net
The characteristics of these emulsions can be tailored by adjusting the formulation, such as the type and concentration of the emulsifier. The following table illustrates the effect of the emulsifier on the particle size of an oil-in-water emulsion.
| Emulsifier | Concentration | Mean Droplet Diameter (μm) |
|---|---|---|
| Ethyl Lauroyl Arginate (LAE) | - | 0.36 |
| Tween 80 | - | 0.43 |
| Sodium Dodecyl Sulfate (B86663) (SDS) | - | 0.28 |
Exploration of Self-Assembly and Supramolecular Architectures
The amphiphilic nature of this compound drives its self-assembly into organized supramolecular structures in aqueous solutions. researchgate.net Above a certain concentration, known as the critical micelle concentration (CMC), the surfactant-like molecules aggregate to form micelles. nih.gov In these structures, the hydrophobic alkyl tails cluster together to minimize their contact with water, while the hydrophilic anhydride or hydrolyzed carboxylate head groups face the aqueous environment.
The formation of these self-assembled structures is a key aspect of the compound's functionality in various applications. For instance, in emulsion stabilization, the molecules arrange themselves at the oil-water interface, reducing the interfacial tension and preventing droplet coalescence. researchgate.net The self-assembly of similar amphiphilic molecules, such as octenyl succinic anhydride modified short glucan chains, has been observed to form not only micelles but also vesicles, depending on the concentration and degree of substitution. researchgate.net
| Surfactant | Property | Value |
|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | Critical Micelle Concentration (CMC) | 8 x 10-3 mol/L |
| Sodium Dodecyl Sulfate (SDS) | Hydrodynamic Diameter of Micelles | ~4-5 nm |
Analytical and Spectroscopic Characterization of Modified Materials and Reaction Products
Spectroscopic Confirmation of Esterification and Derivatization (e.g., NMR, FTIR, XPS)
Spectroscopic methods are indispensable for providing direct evidence of chemical bond formation between the anhydride (B1165640) and hydroxyl or amine groups on a substrate.
Fourier Transform Infrared (FTIR) Spectroscopy is a primary tool for confirming the esterification reaction. The reaction of the anhydride with a hydroxyl-rich substrate, such as cellulose (B213188) or starch, results in the appearance of new characteristic absorption bands. The most significant indicator is the emergence of a new carbonyl (C=O) stretching band corresponding to the ester linkage, typically observed around 1720-1740 cm⁻¹. nih.govacs.org Concurrently, the characteristic anhydride C=O stretching bands (a doublet around 1780 cm⁻¹ and 1860 cm⁻¹) would diminish or disappear depending on the reaction's completeness. Another key band for a successful reaction is the asymmetric stretching vibration of the carboxylate group (RCOO⁻), which appears around 1560-1570 cm⁻¹ after the ring-opening of the anhydride. researchgate.netoup.com
| Technique | Functional Group | Typical Wavenumber (cm⁻¹) | Interpretation |
| FTIR | Ester Carbonyl (C=O) | 1720 - 1740 | Formation of the covalent ester link between the anhydride and the substrate. nih.govacs.org |
| FTIR | Carboxylate (RCOO⁻) | 1560 - 1570 | Asymmetric stretching vibration indicating the ring-opening of the succinic anhydride. researchgate.net |
| FTIR | Anhydride Carbonyls (C=O) | 1780 and 1860 | Disappearance or reduction in intensity indicates consumption of the anhydride reactant. |
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. In ¹H NMR spectroscopy, the protons on the carbon adjacent to the newly formed ester group and those within the succinic moiety would exhibit characteristic chemical shifts. For instance, the protons on the succinic ring typically appear in the 2.6-3.1 ppm range. core.ac.uk In ¹³C NMR, new signals corresponding to the carbonyl carbons of the ester and carboxylic acid groups would be evident, typically in the range of 170-180 ppm. researchgate.net These spectra are crucial for confirming the structure of the attached moiety and for quantitative analysis, such as determining the degree of substitution.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to analyze the elemental composition and chemical states of the atoms on the surface of a modified substrate. High-resolution C1s spectra can deconvoluted to identify different carbon environments. After modification, new peaks corresponding to ester (-O-C=O) and carboxylic acid (-COOH) functionalities would appear at distinct binding energies, typically around 289 eV and 286.7 eV respectively, providing unequivocal evidence of surface derivatization. researchgate.net
| Technique | Spectrum | Key Signal (Binding Energy / Chemical Shift) | Interpretation |
| ¹³C NMR | Carbon-13 | 170 - 180 ppm | Appearance of signals for ester and carboxylic acid carbonyl carbons. researchgate.net |
| XPS | C1s | ~289 eV | Indicates the presence of ester and/or carboxylic acid groups on the substrate surface. researchgate.net |
Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., GC-MS, HPLC)
Chromatographic methods are essential for monitoring the progress of the synthesis of the anhydride itself and for assessing the purity of the final modified product.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile or semi-volatile compounds. It can be used to characterize the starting materials and to identify and quantify any unreacted anhydride or by-products after the modification reaction. For instance, in the synthesis of ASAs, GC-MS is used to determine the chemical composition of the product, confirming the chain length of the alkyl group and identifying isomers. ulisboa.pt The mass spectrometer provides fragmentation patterns that serve as a fingerprint for the specific structure of the anhydride.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For non-volatile modified substrates, such as derivatized polymers or starches, HPLC can be employed after a suitable derivatization or degradation procedure. It is also instrumental in assessing the purity of the "3-(16-Methylheptadecyl)oxolane-2,5-dione" reagent itself. Different HPLC modes, such as reverse-phase or size-exclusion chromatography, can be selected based on the properties of the analyte.
| Technique | Application | Information Obtained | Typical Use Case |
| GC-MS | Purity of anhydride, by-product analysis | Molecular weight and structure of volatile components | Confirming the structure and purity of synthesized long-chain alkyl succinic anhydrides. ulisboa.pt |
| HPLC | Purity of anhydride, analysis of reaction mixture | Quantification of reactants and products | Monitoring the consumption of the anhydride and formation of the esterified product in a reaction. |
Rheological Analysis of Emulsion Stability and Interfacial Phenomena
When "this compound" is used in emulsion systems, for example in paper sizing or as a surface-active agent, rheological measurements are critical for understanding and predicting the stability and performance of the emulsion. wikipedia.orgresearchgate.net The long hydrophobic methylheptadecyl chain and the polar anhydride (or its hydrolyzed di-acid form) head group give it amphiphilic properties.
Rheological analyses, such as measuring viscosity as a function of shear rate, can provide insights into the interactions between emulsion droplets and the continuous phase. Stable emulsions often exhibit specific rheological profiles, such as shear-thinning behavior. Oscillatory rheology, which measures the storage (G') and loss (G'') moduli, can quantify the viscoelastic properties of the emulsion, providing a measure of its structural integrity and stability against creaming or coalescence. An increase in the storage modulus (G') often correlates with enhanced emulsion stability.
Microscopic and Morphological Characterization of Modified Substrates (e.g., SEM, TEM)
Microscopy techniques are vital for visualizing the effects of the modification on the morphology and structure of the substrate at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of the modified material. For example, when modifying starch granules or cellulose fibers, SEM can reveal changes in surface texture, such as increased roughness or the presence of a coating, which can be indicative of a successful surface reaction. It can also show how the modification affects the aggregation or dispersion of particles. mdpi.com
Transmission Electron Microscopy (TEM) offers even higher resolution and is used to observe the internal structure of materials. In the context of emulsions stabilized by modified particles, TEM can be used to visualize the interface between the oil and water phases, showing how the modified particles arrange themselves at this interface to provide stability. researchgate.net For substrates like modified starch nanoparticles, TEM can help to characterize their size, shape, and distribution. oup.com
| Technique | Primary Information | Typical Observations for Modified Substrates |
| SEM | Surface morphology and topography | Changes in surface roughness, particle aggregation, evidence of a surface coating. mdpi.com |
| TEM | Internal structure, particle size and shape | Visualization of interfacial layers in emulsions, characterization of nanoparticle dimensions. oup.comresearchgate.net |
Theoretical and Computational Investigations
Quantum Chemical Calculations of Reactivity and Reaction Intermediates
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the reactivity of alkenyl succinic anhydrides. These calculations typically focus on the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's stability and reactivity.
Studies on related alkenyl succinic anhydrides have shown that these compounds possess a significant HOMO-LUMO gap, suggesting high stability. ppor.az For instance, calculations on hexenyl succinic anhydride (B1165640) and octenyl succinic anhydride indicate energy gaps of 6.276 eV and 6.247 eV, respectively. ppor.az These values classify them as "soft" molecules with high reactivity, a characteristic attributed to their low chemical hardness and high chemical softness. ppor.az
Furthermore, the electrophilicity index, another important parameter derived from quantum chemical calculations, points towards the significant electrophilic character of these compounds. ppor.az This electrophilicity is crucial for their reactivity, particularly in reactions involving nucleophiles. The long, branched alkyl chain of 3-(16-Methylheptadecyl)oxolane-2,5-dione is expected to have a minor influence on the electronic properties of the reactive anhydride ring, thus the reactivity trends observed for shorter-chain ASAs are likely to be preserved.
Computational studies have also been employed to investigate the intermediates in reactions involving succinic anhydride. For example, in the aminolysis of succinic anhydride, different reaction pathways and transition states have been modeled to understand the mechanism. acs.org
Table 1: Calculated Quantum Chemical Parameters for Analogous Alkenyl Succinic Anhydrides
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Chemical Softness (S) | Electrophilicity Index (ω) |
|---|---|---|---|---|---|---|
| Hexenyl Succinic Anhydride | - | - | 6.276 | Low | High | High |
| Octenyl Succinic Anhydride | - | - | 6.247 | Low | High | High |
Data extrapolated from studies on similar compounds. ppor.az
Molecular Dynamics Simulations of Compound-Substrate Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic interactions between a molecule and its environment or a specific substrate. While specific MD simulations for this compound are not readily found, simulations of the parent succinic anhydride have been performed to understand its behavior in the crystalline and liquid states. researchgate.net These simulations offer insights into the intermolecular forces and packing that govern the physical properties of the compound.
Modeling of Esterification Mechanisms and Activation Energies
The esterification reaction between alkenyl succinic anhydrides and hydroxyl-containing substrates, such as cellulose (B213188), is a topic of considerable interest and some debate. mdpi.com Computational modeling has been used to investigate the mechanisms and activation energies of such reactions.
Theoretical studies on the reactions of succinic anhydride provide foundational knowledge. For instance, the unimolecular decomposition of succinic acid to form succinic anhydride and water has a calculated activation barrier of 51.0 kcal/mol. nih.gov The decomposition of succinic anhydride itself has a much higher barrier of 69.6 kcal/mol. nih.gov
In the context of esterification, computational studies on the aminolysis of succinic anhydride have shown that a concerted mechanism has a lower activation energy than a stepwise addition/elimination mechanism. acs.org The presence of a catalyst, such as a second amine molecule or an acid, can further lower the activation barrier. acs.org These findings suggest that the esterification of this compound with a hydroxyl group likely proceeds through a similar mechanism, where the anhydride ring is opened by the nucleophilic attack of the hydroxyl oxygen. The long alkyl chain is not expected to participate directly in the reaction mechanism but may influence the reaction kinetics through steric effects or by affecting the local concentration of the reactant at a substrate interface.
Table 2: Calculated Activation Energies for Reactions of Succinic Anhydride Analogs
| Reaction | Reactants | Mechanism | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Dehydration | Succinic Acid | - | 51.0 |
| Decomposition | Succinic Anhydride | Concerted Fragmentation | 69.6 |
| Aminolysis (uncatalyzed) | Succinic Anhydride + Methylamine | Concerted | Lower than stepwise |
| Aminolysis (catalyzed) | Succinic Anhydride + Methylamine | Stepwise with catalyst | Favorable pathway |
Data from computational studies on succinic acid and succinic anhydride. acs.orgnih.gov
Structure-Reactivity Relationship Prediction for Analogous Compounds
The prediction of structure-reactivity relationships is a key application of computational chemistry. For alkenyl succinic anhydrides, the primary structural variables are the length and branching of the alkyl chain. While the electronic properties of the reactive anhydride ring are largely independent of the alkyl chain length, the physical properties and steric environment are not.
Theoretical models can be used to predict how changes in the substitution pattern on the succinic anhydride ring would affect its reactivity. For example, the introduction of electron-withdrawing groups would be expected to increase the electrophilicity of the carbonyl carbons, making the anhydride more susceptible to nucleophilic attack. Conversely, electron-donating groups would likely decrease its reactivity. These predictions can guide the synthesis of new derivatives with tailored properties.
Environmental Fate and Sustainability Considerations in Academic Contexts
Biodegradation Pathways of Modified Polymers and Derived Materials
Alkenyl Succinic Anhydrides are recognized for their utility in various industrial applications, and there is growing interest in their environmental impact and biodegradability. businessresearchinsights.com The demand for bio-based products, derived from renewable resources, has spurred research into the lifecycle of compounds like 3-(16-Methylheptadecyl)oxolane-2,5-dione. marketresearchfuture.com
The biodegradation of polymers modified with this compound, or materials containing it, is expected to proceed via two main routes corresponding to its distinct chemical moieties:
Hydrolysis of the Anhydride (B1165640) Ring: The initial and rapid step in a biological or aqueous environment is the hydrolytic cleavage of the oxolane-2,5-dione (succinic anhydride) ring. This reaction opens the ring to form the corresponding dicarboxylic acid, 3-(16-Methylheptadecyl)succinic acid. rsc.orgresearchgate.net This process significantly increases the water solubility of the molecule.
Oxidation of the Alkyl Chain: The long 16-methylheptadecyl side chain is a hydrocarbon structure similar to fatty acids. In microbial environments, such long-chain alkanes are typically degraded through oxidative pathways. The process usually begins with terminal oxidation (ω-oxidation) to form a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. Subsequently, the resulting fatty acid undergoes β-oxidation, a stepwise process where two-carbon units are sequentially cleaved to produce acetyl-CoA, which can then enter central metabolic pathways like the citric acid cycle.
Hydrolytic Stability under Environmental Conditions
The hydrolytic stability of this compound is exceptionally low, a defining characteristic of the Alkenyl Succinic Anhydride class of molecules. The anhydride ring is highly susceptible to reaction with water, leading to rapid degradation. nih.govtappi.org
The primary reaction is the ring-opening hydrolysis that converts the anhydride into its dicarboxylic acid analogue. rsc.orgresearchgate.net This reaction is generally irreversible under typical environmental conditions and is a critical factor in the application and environmental persistence of the compound. In industrial settings like papermaking, this rapid hydrolysis is considered detrimental to performance, as the resulting hydrolyzed ASA can agglomerate and lose its sizing efficiency. researchgate.netnih.gov Consequently, ASA emulsions have a very short shelf life, often only a few minutes, necessitating their preparation on-site immediately before use. nih.govtappi.org
Several environmental factors significantly influence the rate of this hydrolysis, as detailed in the table below.
| Factor | Influence on Hydrolysis Rate | Description |
| pH | Strong | Hydrolysis is significantly accelerated under alkaline (basic) conditions. nih.gov Neutral or slightly acidic conditions can help stabilize the anhydride form for longer periods. |
| Temperature | Strong | Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of the chemical reaction with water. nih.gov |
| Presence of Water | Essential | Water is a necessary reactant for the hydrolysis to occur. The absence of water, such as in a solvent-based application, prevents hydrolysis. nih.gov |
| Emulsification | Moderate | The emulsification process, which creates small droplets dispersed in water, provides a large surface area for the hydrolysis reaction to occur at the oil-water interface. nih.govwikipedia.org |
The hydrolyzed form, 3-(16-Methylheptadecyl)succinic acid, while being the initial degradation product, is the predominant form of the chemical found in paper products after application and in aqueous environments. nih.gov
Green Chemistry Principles in Synthesis and Application Development
The synthesis and application of Alkenyl Succinic Anhydrides like this compound are increasingly being evaluated through the lens of green chemistry principles.
Synthesis: The traditional synthesis of ASAs involves an "ene reaction" between maleic anhydride and a corresponding alkene. wikipedia.org While this reaction can be highly atom-economical, historical methods often employed high temperatures (e.g., 200°C) and pressure, which are energy-intensive. wikipedia.org Modern research focuses on more environmentally friendly production methods. businessresearchinsights.com Key green chemistry considerations for the synthesis include:
Renewable Feedstocks: The alkenyl portion of the molecule can be derived from bio-based sources rather than petroleum cracking. The increasing demand for bio-based materials is a significant market driver. marketresearchfuture.com Similarly, maleic anhydride can be produced from renewable precursors.
Catalysis: The use of efficient and selective catalysts can lower the activation energy of the synthesis reaction, allowing for lower temperatures and pressures, thereby reducing energy consumption.
Application: In application, particularly in the paper industry, ASAs contribute to greener manufacturing processes. Their use as sizing agents enables the recycling of water within the paper production process, which can significantly minimize the harmful environmental impact of water contamination. alliedmarketresearch.com The high reactivity of ASAs means they can be used at low dosages and cure effectively during the paper drying process, which is an efficient use of the chemical. wikipedia.orgalliedmarketresearch.com
The push towards sustainability continues to drive innovation in both the production and application of ASAs, aiming to enhance their performance while minimizing their environmental footprint. businessresearchinsights.com
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways and Biocatalytic Approaches
The synthesis of 3-(16-Methylheptadecyl)oxolane-2,5-dione and related long-chain alkyl succinic anhydrides traditionally relies on the reaction of maleic anhydride (B1165640) with a corresponding olefin, followed by hydrogenation. google.com However, future research will likely focus on more sustainable and efficient synthetic methodologies.
One promising avenue is the exploration of biocatalytic approaches . The use of enzymes, particularly lipases, has shown success in the synthesis of various succinic anhydride derivatives. nih.govnih.govrsc.org Lipase-catalyzed reactions offer high selectivity under mild conditions, reducing the environmental impact of chemical synthesis. Future studies could investigate the efficacy of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), for the esterification of a precursor diacid or the direct acylation of a suitable substrate to form the target molecule. The development of a robust biocatalytic route could significantly enhance the green credentials of this compound's production.
Furthermore, research into novel chemical synthetic pathways could focus on improving yield and reducing byproducts. This may involve the use of new catalytic systems for the initial ene reaction or for the subsequent cyclization and hydrogenation steps. The goal would be to develop a scalable and cost-effective process that provides high-purity this compound for advanced applications.
Table 1: Potential Synthetic Approaches for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis (Lipase-mediated) | High selectivity, mild reaction conditions, environmentally friendly. nih.govnih.gov | Screening for suitable lipases, optimization of reaction parameters (solvent, temperature), enzyme immobilization for reusability. |
| Improved Chemical Synthesis | Scalability, potentially higher throughput. | Development of novel catalysts for ene reaction and cyclization, process optimization to minimize side reactions and improve purity. |
Tailoring of Alkyl Chain Branching for Specific Material Properties
The "16-methylheptadecyl" side chain imparts unique structural characteristics to the molecule. The branching at the penultimate carbon atom can influence the packing of the molecules in a polymer matrix, thereby affecting the material's physical and mechanical properties.
Future research should systematically investigate how the specific branching of the alkyl chain in this compound influences the properties of polymers derived from it. For instance, when used as a curing agent for epoxy resins or as a monomer in polyester (B1180765) synthesis, this branched structure could lead to materials with lower crystallinity, increased flexibility, and improved solubility in organic solvents compared to their linear-chain counterparts. These properties could be advantageous in applications requiring tough, non-brittle polymers.
A systematic study could involve synthesizing a series of analogous compounds with varying degrees and positions of alkyl chain branching and then correlating these structural modifications with the resulting polymer properties, such as glass transition temperature (Tg), tensile strength, and elongation at break.
Integration into Advanced Functional Materials and Nanocomposites
The reactivity of the anhydride ring in this compound makes it an excellent candidate for the surface modification of nanoparticles and the creation of functional nanocomposites. The anhydride can react with hydroxyl or amine groups present on the surface of materials like silica (B1680970), titania, or cellulose (B213188) nanocrystals.
This surface functionalization can serve two primary purposes:
Improved Dispersion: The long, hydrophobic alkyl chain can act as a compatibilizer, improving the dispersion of inorganic nanoparticles within a non-polar polymer matrix.
Introduction of New Functionality: The modified nanoparticles can impart specific properties to the composite material, such as enhanced hydrophobicity or improved mechanical strength.
Future research could focus on creating novel nanocomposites where this compound is used to tailor the interface between the filler and the polymer matrix. This could lead to the development of high-performance materials for a range of applications, from advanced coatings to lightweight structural components.
Investigation of Biological Interaction Mechanisms (excluding clinical human trial data)
The interaction of succinic anhydride derivatives with biological molecules is an area of growing interest. Succinylation is a known post-translational modification of proteins, and synthetic succinic anhydride derivatives can react with amine groups on proteins and other biomolecules. researchgate.net
Future non-clinical research could explore the biological interactions of this compound. The long alkyl chain suggests a potential for interaction with cell membranes, possibly altering their fluidity and permeability. This could be investigated through in-vitro studies using model lipid bilayers.
Furthermore, the reactivity of the anhydride group could be harnessed for the modification of biopolymers like chitosan (B1678972) or gelatin. researchgate.net This could lead to the development of novel biomaterials with tailored properties, such as hydrogels for tissue engineering or drug delivery systems with enhanced encapsulation efficiency for hydrophobic drugs. Research in this area would focus on understanding the reaction kinetics and the impact of modification on the physicochemical and biological properties of the resulting bioconjugates.
Development of Smart Materials Incorporating the Compound's Reactivity
The inherent reactivity of the succinic anhydride ring opens up possibilities for the creation of "smart" materials that can respond to external stimuli. The ring-opening of the anhydride can be triggered by changes in pH or by the presence of specific nucleophiles.
One exciting research direction is the development of self-healing polymers . The reversible nature of certain covalent bonds formed from anhydride reactions could be exploited to create materials that can repair themselves after damage. nih.govyoutube.com For example, a polymer network crosslinked with bonds derived from this compound could potentially undergo bond cleavage and reformation under specific conditions, leading to a healing effect. The long, flexible alkyl chains might also contribute to the mobility needed for the healing process to occur.
Another area of exploration is in stimuli-responsive drug delivery systems . Polymeric micelles or nanoparticles incorporating this compound could be designed to be stable at physiological pH but to disassemble and release their payload in the slightly more acidic environment of a tumor or inflamed tissue. The long alkyl chain would form the hydrophobic core of such a nanocarrier, suitable for encapsulating poorly water-soluble drugs.
Table 2: Emerging Applications and Corresponding Research Focus
| Emerging Application | Key Feature of Compound | Future Research Focus |
| Flexible Polymers and Coatings | Branched alkyl chain imparting flexibility. | Synthesis of polyesters and epoxy resins; characterization of mechanical properties. |
| High-Performance Nanocomposites | Reactive anhydride for surface modification. | Functionalization of nanoparticles; study of interfacial adhesion and composite properties. |
| Modified Biomaterials | Biocompatibility and reactivity with biopolymers. | Reaction with chitosan, gelatin, etc.; evaluation of resulting material properties for biomedical applications. |
| Self-Healing Materials | Reversible reactivity of the anhydride group. | Design and synthesis of dynamic polymer networks; investigation of healing efficiency. |
| Stimuli-Responsive Systems | pH-sensitive ring-opening. | Development of smart drug delivery vehicles; study of release kinetics under different stimuli. |
Q & A
Q. What are the recommended methods for structural characterization of 3-(16-Methylheptadecyl)oxolane-2,5-dione?
To confirm the structure of this branched-chain isomer mixture, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) to resolve substituent positions and branching patterns. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can verify molecular weight (352.5512 g/mol) and fragmentation patterns. Complement with Fourier-transform infrared spectroscopy (FT-IR) to identify anhydride-specific carbonyl stretches (~1770–1820 cm⁻¹). Cross-reference spectral data with IUPAC nomenclature rules for cyclic anhydrides (e.g., oxolane-2,5-dione derivatives) .
Q. What experimental strategies are effective for synthesizing this compound?
Synthesis typically involves condensation reactions between succinic anhydride derivatives and branched alkyl alcohols (e.g., 16-methylheptadecanol) under acidic or dehydrating conditions. For reproducibility, use catalysts like p-toluenesulfonic acid (PTSA) or trimethylsilyl chloride (TMSCl) to drive anhydride formation. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation by using fume hoods. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline . Store in airtight containers away from strong acids/bases (risk of exothermic hydrolysis) and oxidizing agents .
Q. Which analytical techniques are optimal for assessing purity and isomer distribution?
Use gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., DB-5) to separate branched isomers. For quantification, pair with HPLC using a C18 column and UV detection at ~210–220 nm (anhydride absorbance). Compare retention times against synthetic standards. Differential scanning calorimetry (DSC) can further characterize thermal stability and melting points .
Q. How does the compound’s stability vary under different storage conditions?
Stable under inert atmospheres (N₂/Ar) at –20°C. Avoid moisture (hydrolysis to succinic acid derivatives) and prolonged exposure to light. Degradation products can be monitored via attenuated total reflectance (ATR)-FT-IR to detect carboxylic acid formation (~1700 cm⁻¹) .
Advanced Research Questions
Q. What methodologies are suitable for evaluating its biological activity in anticancer or antiviral studies?
Use sulforhodamine B (SRB) cytotoxicity assays ( ):
| Parameter | Value |
|---|---|
| Cell density | 1,000–10,000 cells/well (96-well) |
| Fixation | Trichloroacetic acid (10% w/v) |
| Staining | 0.4% SRB in 1% acetic acid |
| Detection | Optical density at 564 nm |
For antiviral activity (e.g., H1N1), apply plaque reduction assays with IC₅₀ determination, referencing diketopiperazine derivatives as positive controls .
Q. How can researchers address challenges in separating branched-chain isomers?
Optimize preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or supercritical fluid chromatography (SFC) . For large-scale separation, consider fractional crystallization using solvent mixtures (e.g., ethanol/water) to exploit differential solubility .
Q. How should contradictory data on toxicity and ecotoxicological profiles be resolved?
Existing safety data sheets (SDS) report insufficient toxicity data . Perform Ames tests for mutagenicity and Daphnia magna acute toxicity assays (OECD 202). For in vitro cytotoxicity, compare results across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects .
Q. What are the degradation pathways under environmental or physiological conditions?
Hydrolysis in aqueous media yields succinic acid and 16-methylheptadecanol. Monitor via liquid chromatography-mass spectrometry (LC-MS) . Under thermal stress (>150°C), decomposition releases CO and CO₂, detectable by thermogravimetric analysis (TGA)-FT-IR coupling .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
Modify the alkyl chain length (C17 vs. shorter analogs) and introduce polar groups (e.g., hydroxyl, amine) to alter lipophilicity. Test derivatives in docking studies (e.g., AutoDock Vina) against targets like viral neuraminidase or cancer-related kinases. Prioritize analogs with lower IC₅₀ in cytotoxicity screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
